
4-Amino-1-(thiophen-3-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(thiophen-3-yl)butan-2-one is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(thiophen-3-yl)butan-2-one can be achieved through various methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate amines and carbonyl compounds . For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be utilized to synthesize aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. The use of catalyst-free one-pot synthesis methods, such as the reaction of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile, has been reported for the synthesis of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-(thiophen-3-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
4-Amino-1-(thiophen-3-yl)butan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(thiophen-3-yl)butan-2-one involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. For instance, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-(thiophen-2-yl)butan-2-one: A closely related compound with a similar structure but different positional isomerism.
Thiophene-2-carboxamide: Another thiophene derivative with different functional groups.
Uniqueness
4-Amino-1-(thiophen-3-yl)butan-2-one is unique due to its specific substitution pattern on the thiophene ring, which can lead to distinct biological and chemical properties
Propiedades
Fórmula molecular |
C8H11NOS |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
4-amino-1-thiophen-3-ylbutan-2-one |
InChI |
InChI=1S/C8H11NOS/c9-3-1-8(10)5-7-2-4-11-6-7/h2,4,6H,1,3,5,9H2 |
Clave InChI |
QYQGTJWIBSJUOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CC(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


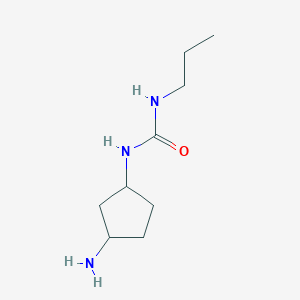
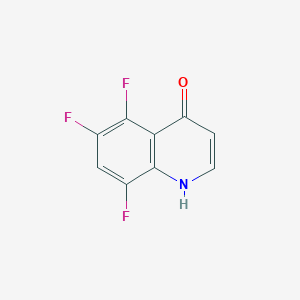
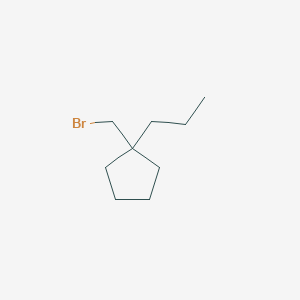
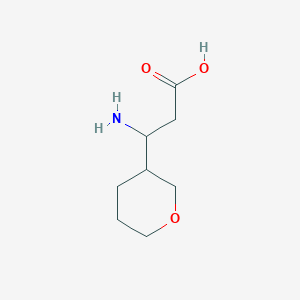
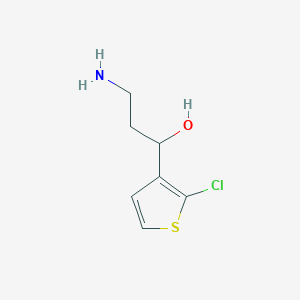
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13165849.png)
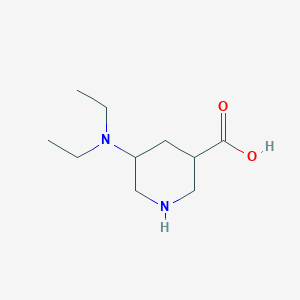
![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-ol](/img/structure/B13165859.png)
![Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13165869.png)
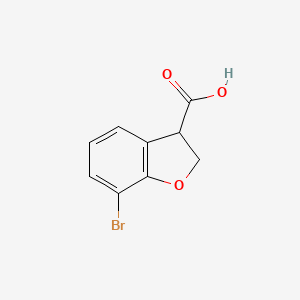
![N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165875.png)
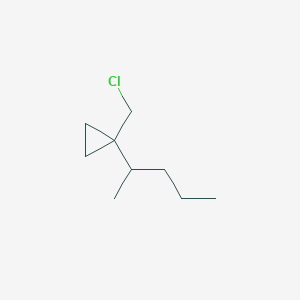
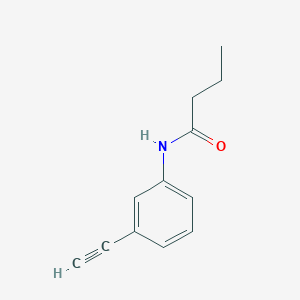
![[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B13165895.png)
